molecular formula C7H12O2 B3322682 2-Ethylcyclobutane-1-carboxylic acid CAS No. 1509765-16-5

2-Ethylcyclobutane-1-carboxylic acid

Cat. No. B3322682
CAS RN: 1509765-16-5
M. Wt: 128.17 g/mol
InChI Key: CXHDLNCVGYLHMM-UHFFFAOYSA-N
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Description

2-Ethylcyclobutane-1-carboxylic acid (ECBC) is a cyclic carboxylic acid . It is chemically similar to caproic and enanthic acids and can be found in various natural sources such as cheese, wine, and vinegar.


Synthesis Analysis

The synthesis of cyclobutane derivatives has been a topic of interest in recent years. For instance, the transannular C–H functionalization of cycloalkane carboxylic acids has been reported . This method enables transannular γ-methylene C–H arylation of small- to medium-sized cycloalkane carboxylic acids . Another approach involves the use of bicyclobutanes as building blocks for complexity generation in organic synthesis .


Molecular Structure Analysis

The 2-ethylcyclobutane-1-carboxylic acid molecule contains a total of 21 bonds. There are 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 four-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Chemical Reactions Analysis

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

Future Directions

The future directions in the study of 2-Ethylcyclobutane-1-carboxylic acid and similar compounds involve the development of new methods for their synthesis . The use of these compounds in medicinal chemistry is also a promising area of research .

properties

IUPAC Name

2-ethylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-5-3-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHDLNCVGYLHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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